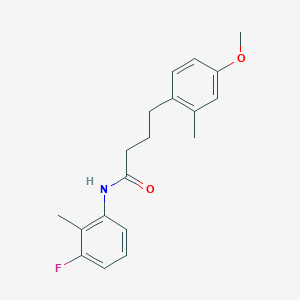![molecular formula C19H15N3O3 B306734 4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B306734.png)
4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid, also known as MQBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The exact mechanism of action of 4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid is not fully understood. However, studies have suggested that 4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and modulating cell cycle progression. 4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid has also been reported to inhibit bacterial growth by disrupting the bacterial cell wall and membrane.
Biochemical and Physiological Effects:
4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid has been shown to exhibit several biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and hepatoprotective activity. Studies have reported that 4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid possesses potent antioxidant activity, which can help in reducing oxidative stress and preventing cellular damage. 4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid has been reported to exhibit hepatoprotective activity by reducing liver injury induced by various toxins.
実験室実験の利点と制限
4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, one of the limitations of using 4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid in lab experiments is its insolubility in water, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for research on 4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid, including exploring its potential as a therapeutic agent for various diseases, investigating its mechanism of action in more detail, and developing more efficient synthesis methods. Additionally, further studies are needed to determine the safety and toxicity of 4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid in vivo, which can help in determining its potential for clinical use.
In conclusion, 4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid is a promising chemical compound that has potential applications in various fields, including cancer research, antimicrobial activity, and as an antioxidant agent. Its ease of synthesis, stability, and low toxicity make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and determine its potential for clinical use.
合成法
4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid can be synthesized through a multi-step process involving the reaction of 2-methyl-3-aminoquinoline with methyl 4-bromobenzoate, followed by the reaction of the resulting product with hydrazine hydrate and subsequent oxidation with potassium permanganate. The final product is obtained after purification using column chromatography.
科学的研究の応用
4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid has been extensively studied for its potential applications in various fields, including cancer research, antimicrobial activity, and as an antioxidant agent. Several studies have reported that 4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid exhibits potent anticancer activity against various cancer cell lines, including breast, lung, colon, and liver cancer cells. 4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid has also been shown to possess significant antimicrobial activity against a wide range of bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
製品名 |
4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid |
|---|---|
分子式 |
C19H15N3O3 |
分子量 |
333.3 g/mol |
IUPAC名 |
4-[(E)-[(2-methylquinoline-3-carbonyl)hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C19H15N3O3/c1-12-16(10-15-4-2-3-5-17(15)21-12)18(23)22-20-11-13-6-8-14(9-7-13)19(24)25/h2-11H,1H3,(H,22,23)(H,24,25)/b20-11+ |
InChIキー |
KNUVXKHBXUUDRA-RGVLZGJSSA-N |
異性体SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)N/N=C/C3=CC=C(C=C3)C(=O)O |
SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC=C(C=C3)C(=O)O |
正規SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B306656.png)
![N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B306657.png)
![N-[2-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B306659.png)
![N-(4-chlorobenzyl)-N-{2-[(2-cyclopentylidenehydrazino)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B306660.png)
![N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B306661.png)
![methyl {3-[(E)-({4-[(phenylthio)methyl]benzoyl}hydrazono)methyl]phenoxy}acetate](/img/structure/B306664.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-3-[(4-chlorophenyl)sulfanyl]propanohydrazide](/img/structure/B306666.png)
![ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate](/img/structure/B306667.png)
![4-({3-Butyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B306668.png)




